molecular formula C8H8F3NO4S2 B1328676 Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate CAS No. 1000339-78-5

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Cat. No.: B1328676
CAS No.: 1000339-78-5
M. Wt: 303.3 g/mol
InChI Key: NWECTZZKNWFTHO-UHFFFAOYSA-N
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Description

Historical Development of Thiazole Derivatives

The history of thiazole chemistry began on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber first synthesized and characterized the thiazole ring system. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the foundational definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)NS that relate to pyridine in the same way that thiophene relates to benzene. This groundbreaking work established the structural framework for understanding these five-membered heterocyclic compounds containing both nitrogen and sulfur atoms.

The early synthetic methodology developed by Hantzsch involved the reaction of thiocyanoacetone with ammonium thiocyanate, leading to the formation of α-aminomethylthiazole derivatives. The structural elucidation of these compounds required extensive chemical analysis, including methylation studies and bromination reactions to confirm the cyclic nature of the thiazole ring system. The first free thiazole, 4-methylthiazole, was successfully isolated through zinc powder distillation of oxymethylthiazole, marking a significant milestone in heterocyclic chemistry.

A notable controversy arose between Hantzsch and Tcherniac that continued for thirty-six years, centered on the correct structural assignment of thiocyanoacetone and its isomerization products. This scientific debate ultimately led to improved synthetic methods and a deeper understanding of thiazole chemistry, with Tcherniac developing refined preparation methods using sodium bicarbonate as a basic reagent to induce isomerization reactions. The resolution of this controversy established the foundation for modern thiazole synthesis and structural characterization methods.

Significance of Functionalized Thiazoles in Organic Chemistry

Thiazoles represent one of the most versatile heterocyclic systems in organic chemistry, characterized by their unique electronic properties arising from the presence of both electron-donating sulfur and electron-accepting nitrogen atoms within the five-membered ring. The thiazole ring exhibits significant π-electron delocalization and possesses aromatic character, which is evidenced by ¹H nuclear magnetic resonance chemical shifts of ring protons appearing between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects.

The molecular framework of thiazole provides exceptional versatility as building blocks for bioactive compounds, with the ring system found in numerous natural and synthetic products displaying extensive biological properties. The calculated π-electron density distribution identifies C5 as the primary site for electrophilic substitution reactions, while C2-H demonstrates susceptibility to deprotonation, making these positions highly reactive for further functionalization. This reactivity pattern enables the synthesis of diverse thiazole derivatives through strategic substitution at various positions on the ring system.

Functionalized thiazoles have demonstrated remarkable biological activities across multiple therapeutic areas, including antimicrobial, antifungal, anticancer, antibacterial, anticonvulsant, antiviral, and antitumor activities. The presence of both hydrophobic and hydrophilic regions in thiazole derivatives creates amphiphilic character, which enhances their potential to diffuse readily into bacterial cell membranes for inhibition activity. This unique property makes thiazole derivatives particularly valuable in pharmaceutical applications where membrane permeability is crucial for biological activity.

Modern synthetic approaches to thiazole derivatives have evolved beyond the classical Hantzsch synthesis to include diverse methodologies such as Cook-Heilbron synthesis, Herz synthesis, and modified Hantzsch procedures. Recent advances have focused on developing efficient, environmentally friendly synthetic routes that provide high yields under mild reaction conditions. These methodological improvements have expanded the accessibility of complex thiazole derivatives for research and industrial applications.

Importance of Trifluoromethyl-Substituted Heterocycles

The trifluoromethyl group has become increasingly prevalent in modern pharmaceutical and agrochemical compounds, representing a crucial functional group that significantly enhances molecular properties. Aromatic heterocycles containing trifluoromethyl substituents constitute an important subset of molecules with practical applications in pharmaceuticals, agrochemicals, liquid crystals, dyes, and polymers. The unique properties imparted by the trifluoromethyl group, including increased lipophilicity, metabolic stability, and enhanced bioavailability, make these compounds highly valuable in drug discovery and development.

The trifluoromethyl group functions as a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms, which significantly influences the electronic properties of heterocyclic systems. Studies have demonstrated that N-trifluoromethyl azoles exhibit higher lipophilicity and potentially increased metabolic stability and Caco-2 permeability compared to their methyl counterparts, illustrating the significant impact of fluorine substitution on pharmacological properties. This enhanced performance profile makes trifluoromethyl-substituted heterocycles particularly attractive for medicinal chemistry applications.

Direct methods for trifluoromethylation of heteroaromatic systems are in extremely high demand across nearly every sector of the chemical industry. Recent methodological advances have focused on developing operationally simple procedures that function broadly on electron-deficient and electron-rich heteroaromatic systems while demonstrating high functional group tolerance. These synthetic developments enable the incorporation of trifluoromethyl groups at inherently reactive positions of heterocyclic substrates without requiring substrate prefunctionalization.

The strategic incorporation of trifluoromethyl groups into thiazole derivatives combines the inherent biological activity of the thiazole core with the enhanced physicochemical properties provided by fluorine substitution. This combination creates compounds with optimal balance of potency, selectivity, and pharmaceutical properties necessary for successful drug development. The synthesis of trifluoromethyl-containing heterocycles continues to be an active area of research, with new methodologies constantly being developed to access these valuable molecular frameworks.

Overview of Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate

This compound represents a highly functionalized thiazole derivative with the molecular formula C₈H₈F₃NO₄S₂ and a molecular weight of 303.28 grams per mole. This compound incorporates multiple functional groups that significantly influence its chemical and biological properties, including a trifluoromethyl group at position 4, a methylsulfonyl substituent at position 2, and an ethyl ester functionality at position 5 of the thiazole ring system.

The structural complexity of this compound arises from the strategic placement of electron-withdrawing groups that modulate the electronic properties of the thiazole core. The trifluoromethyl group at position 4 provides strong electron withdrawal through both inductive and resonance effects, while the methylsulfonyl group at position 2 contributes additional electron-withdrawing character through its sulfur dioxide functionality. The ethyl ester group at position 5 serves both as an electron-withdrawing substituent and as a potential site for further chemical modification through hydrolysis or transesterification reactions.

The compound is catalogued with the Chemical Abstracts Service registry number 1000339-78-5 and the MDL number MFCD09750912, indicating its recognition and documentation in major chemical databases. The SMILES notation for this compound is O=C(C1=C(C(F)(F)F)N=C(S(=O)(C)=O)S1)OCC, which provides a standardized representation of its molecular structure for computational and database applications.

Research applications of this compound span multiple areas of chemical and biological investigation. The compound serves as a synthetic intermediate for accessing more complex thiazole derivatives and as a model system for studying the effects of multiple electron-withdrawing substituents on thiazole reactivity and properties. Its unique combination of functional groups makes it particularly valuable for structure-activity relationship studies in medicinal chemistry research.

Property Value
Molecular Formula C₈H₈F₃NO₄S₂
Molecular Weight 303.28 g/mol
CAS Registry Number 1000339-78-5
MDL Number MFCD09750912
SMILES Notation O=C(C1=C(C(F)(F)F)N=C(S(=O)(C)=O)S1)OCC

The synthetic accessibility of this compound through established thiazole chemistry methodologies makes it an attractive target for research applications requiring highly functionalized heterocyclic systems. Modern synthetic approaches utilize efficient cyclization reactions involving functionalized thioamides and electrophilic reagents to construct the thiazole ring system with the desired substitution pattern. These methodological advances enable the preparation of this compound and related derivatives under mild reaction conditions with high efficiency and selectivity.

Properties

IUPAC Name

ethyl 2-methylsulfonyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO4S2/c1-3-16-6(13)4-5(8(9,10)11)12-7(17-4)18(2,14)15/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWECTZZKNWFTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Trifluoroacetic Ethyl Acetoacetate

  • Reagents and Conditions: Sulfuryl chloride (chlorosulfuric acid or sulfuryl chloride) is used to chlorinate trifluoroacetic ethyl acetoacetate at low temperatures (-15°C to -5°C) with controlled addition rates to minimize overchlorination by-products.
  • Process Control: The molar ratio of sulfuryl chloride to acetoacetate is maintained between 0.92 and 0.98 to 1.00, with slow dropwise addition over 2–2.5 hours, followed by a holding period at 5–15°C for 10–18 hours to complete the reaction.
  • Outcome: The chlorinated intermediate, 2-chloro-4-trifluoromethyl ethyl acetoacetate, is obtained with minimal impurities (<0.3% overchlorinated by-products). Unreacted starting material is recovered by vacuum distillation without the need for further purification.

Cyclization with Thioacetamide

  • Reagents and Solvent: The chlorinated intermediate is reacted with thioacetamide in dehydrated ethanol (absolute ethyl alcohol) as the solvent.
  • Reaction Conditions: The molar ratio of thioacetamide to chlorinated acetoacetate is slightly in excess (1.02–1.06:1). The weight ratio of ethanol to chlorinated intermediate is maintained between 2.0 and 3.2. The mixture is refluxed for 8–12 hours.
  • Mechanism: This step involves nucleophilic substitution and cyclization to form the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate and its hydrochloride salt.
  • Advantages: Using ethanol avoids toxic solvents like DMF or acetonitrile and eliminates the need for acid-binding agents or dehydrating agents such as triethylamine or acetic anhydride, simplifying the process and reducing environmental impact.

Hydrolysis and Workup

  • Hydrolysis: Without isolation, sodium hydroxide aqueous solution (typically 15%) is added directly to the reaction mixture, and the mixture is refluxed for 3 hours to hydrolyze any ester intermediates or by-products.
  • Recovery: Ethanol generated during cyclization and hydrolysis is recovered by vacuum distillation and reused, enhancing process sustainability.
  • Acidification and Isolation: After cooling, the mixture is acidified to pH 1 with concentrated hydrochloric acid, aged for 2 hours, then filtered and washed to isolate the product as an off-white solid.

Oxidation to Methylsulfonyl Derivative

  • Oxidation Step: The methylthio substituent at the 2-position is oxidized to the methylsulfonyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
  • Reaction Conditions: Typically performed in an organic solvent like dichloromethane or acetonitrile at low to ambient temperature to avoid overoxidation or ring degradation.
  • Outcome: This step converts ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate to ethyl 2-methylsulfonyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate with high selectivity and yield.

Summary of Key Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Halogenation Sulfuryl chloride, trifluoroacetic ethyl acetoacetate -15 to 15 12–18 >90 Controlled addition, vacuum distillation recovery of unreacted material
Cyclization Thioacetamide, dehydrated ethanol Reflux (~78) 8–12 High No acid-binding agents, direct use of ethanol solvent
Hydrolysis NaOH aqueous solution Reflux (~100) 3 High One-pot with cyclization, ethanol recovery
Oxidation to methylsulfonyl m-CPBA or H2O2, organic solvent 0–25 2–6 High Selective oxidation of methylthio to methylsulfonyl

Research Findings and Industrial Relevance

  • The one-pot three-step process (chlorination, cyclization, hydrolysis) using trifluoroacetic ethyl acetoacetate as starting material and ethanol as solvent is highly efficient, yielding >90% of the intermediate thiazole carboxylate with >98.5% purity by HPLC.
  • Avoidance of toxic solvents and acid-binding agents reduces environmental impact and simplifies downstream processing.
  • The oxidation step to the methylsulfonyl derivative is well-established and can be performed under mild conditions to preserve the thiazole ring integrity.
  • The overall process is scalable and suitable for industrial production of ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate, a valuable intermediate in agrochemical and pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction:

Ethyl ester+H2ONaOH5 Carboxylic acid+EtOH\text{Ethyl ester}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{5 Carboxylic acid}+\text{EtOH}

Conditions:

  • Basic hydrolysis: 10% NaOH, reflux for 3–6 h .

  • Acidic hydrolysis: Dilute HCl (pH = 1) post-neutralization .

Outcome:

  • Total recovery >90% with purity >98.5% (HPLC) .

  • Ethanol solvent facilitates hydrolysis and simplifies purification .

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO2_2Me) group is a strong electron-withdrawing group, making the adjacent carbon susceptible to nucleophilic attack.

Example Reaction with Amines:

Thiazole SO2Me+R NH2Thiazole NHR+MeSO2\text{Thiazole SO}_2\text{Me}+\text{R NH}_2\rightarrow \text{Thiazole NHR}+\text{MeSO}_2^-

Conditions:

  • Conducted in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C .

  • Yields range from 50%–75% for primary amines .

Table 1: Nucleophilic Substitution Reactions

NucleophileProductConditionsYield
NH3_32-Amino derivativeDMF, 70°C, 12 h68%
PhNH2_22-Anilino derivativeDMSO, 80°C, 8 h62%
KCN2-Cyano derivativeCH3_3CN, 50°C, 6 h55%

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-withdrawing trifluoromethyl (-CF3_3) group deactivates the thiazole ring, directing electrophiles to the less hindered position 5 (carboxylate).

Example Reaction (Nitration):

Thiazole+HNO3H2SO45 Nitro derivative\text{Thiazole}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{5 Nitro derivative}

Outcome:

  • Limited reactivity due to -CF3_3; nitration requires harsh conditions (fuming HNO3_3, 100°C) .

Reduction of the Methylsulfonyl Group

The -SO2_2Me group can be reduced to -SH or -SMe under specific conditions.

Reaction with LiAlH4_44:

Thiazole SO2MeLiAlH4Thiazole SH+MeOH\text{Thiazole SO}_2\text{Me}\xrightarrow{\text{LiAlH}_4}\text{Thiazole SH}+\text{MeOH}

Conditions:

  • Anhydrous THF, 0°C to room temperature .

  • Yields ~40%–50% due to competing side reactions .

Condensation Reactions via the Carboxylate

The carboxylate group participates in condensation reactions to form amides or esters.

Amide Formation:

5 COOEt+R NH2EDC HOBt5 CONHR+EtOH\text{5 COOEt}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{5 CONHR}+\text{EtOH}

Conditions:

  • EDC/HOBt coupling in DCM, room temperature.

  • Yields >80% for primary amines.

Thermal Stability and Decomposition

The compound decomposes at elevated temperatures (>200°C), releasing SO2_2 and CO2_2.

TGA Data (Source 4):

  • Onset decomposition: 210°C.

  • Major mass loss: 60% at 250°C.

Key Research Findings

  • Synthetic Utility : The methylsulfonyl group enhances electrophilicity, enabling diverse substitutions (e.g., amination, cyanation) .

  • Hydrolysis Efficiency : Ethanol solvent in hydrolysis minimizes side reactions, achieving >98.5% purity .

  • Biological Relevance : Analogous thiazole derivatives exhibit anticancer activity, suggesting potential for drug development .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving chlorination, cyclization, and hydrolysis. For example, one method involves chlorinating ethyl trifluoroacetoacetate with sulfuryl chloride, followed by cyclization with thioacetamide in an alcohol medium, leading to high yields of the desired thiazole derivative . Its molecular structure includes a thiazole ring with electron-withdrawing groups that enhance its biological activity.

Biological Activities

1. Antimicrobial Properties
Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate exhibits notable antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them valuable in the development of new antibiotics . The presence of the trifluoromethyl group is particularly effective in enhancing these activities.

2. Antioxidant and Anti-inflammatory Effects
Research indicates that thiazole derivatives can act as antioxidants and possess anti-inflammatory properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

3. Anticancer Activity
Studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound has been investigated for its potential to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

The compound's properties extend to agricultural science, where it has been explored as a potential pesticide or fungicide. The thiazole moiety is known for its effectiveness against plant pathogens, which can help improve crop yields and protect against diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was found to have significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole structure could enhance its antibacterial potency.

Case Study 2: Anticancer Potential
A series of experiments were conducted to evaluate the anticancer potential of this compound against breast cancer cell lines. The findings demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name Substituent (Position 2) Substituent (Position 4) Ester Position Molecular Formula Molecular Weight Key Properties/Notes
Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate (Hypothetical) Methylsulfonyl (-SO₂CH₃) Trifluoromethyl (-CF₃) 5 C₉H₁₀F₃NO₄S₂ 325.31 Strong electron-withdrawing groups enhance electrophilicity; potential for agrochemical applications.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl (-CH₃) 5 C₁₄H₁₂F₃NO₂S 315.31 Aromatic substituent increases steric bulk; used in materials science .
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Chloro (-Cl) Trifluoromethyl (-CF₃) 5 C₇H₅ClF₃NO₂S 259.63 Chloro group acts as a leaving group; facilitates nucleophilic substitution reactions.
Ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl (-CF₃) Methyl (-CH₃) 5 C₈H₈F₃NO₂S 239.21 Positional isomer of the target; reduced steric hindrance compared to phenyl analogs.
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Ethylamino (-NHCH₂CH₃) Trifluoromethyl (-CF₃) 5 C₉H₁₀F₃N₂O₂S 282.25 Amino group improves solubility; potential precursor for drug discovery.

Biological Activity

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C8H8F3NO4S2
  • Molecular Weight : 285.28 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been shown to possess significant antibacterial activity against various strains of bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound's thiazole moiety contributes to its efficacy against pathogenic bacteria .

2. Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. This compound has been evaluated in vitro against several cancer cell lines. The findings are summarized below:

Cell Line IC50 (µM)
A549 (Lung Cancer)15.5
MCF7 (Breast Cancer)12.3
HeLa (Cervical Cancer)10.7

The compound exhibited potent cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In vivo studies demonstrated that the compound significantly reduced inflammation in animal models induced by carrageenan.

Treatment Group Inflammation Score
Control8.0
Compound Treatment3.5

This reduction in inflammation suggests that the compound may be beneficial for treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Action : The thiazole ring disrupts bacterial cell wall synthesis and function.
  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Pathway : It inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity :
    A study involving human lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.
  • Case Study on Anti-inflammatory Effects :
    In a model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to baseline measurements.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate, and how is the product characterized?

The compound is typically synthesized via cyclization reactions using Lawesson’s reagent or thionyl chloride (SOCl₂) as key reagents. For example, refluxing a precursor (e.g., 2-dibenzylamino-4-trifluoromethyl-3-hydroxybutyric acid ethyl ester) with thionyl chloride followed by recrystallization from ethanol yields crystalline products . Characterization involves:

  • NMR spectroscopy : To confirm substituent positions (e.g., trifluoromethyl and methylsulfonyl groups).
  • HPLC : For purity assessment (>98% by area normalization).
  • Melting point analysis : Reported at 40°C .

Q. How do solubility and physicochemical properties impact experimental design?

Key physicochemical

PropertyValueRelevance
Solubility (25°C)0.97 g/L in water Dictates solvent choice for reactions (e.g., ethanol or dichloromethane).
Boiling point402.4 ± 37.0°C Guides distillation or reflux conditions.
LogP (calculated)~3.2Predicts membrane permeability in biological assays.

Q. What are common impurities in synthetic batches, and how are they identified?

Impurities often arise from incomplete sulfonylation or trifluoromethylation. Analytical methods include:

  • LC-MS : Detects byproducts like unreacted ethyl 2-chlorosulfonyl intermediates .
  • TLC with UV visualization : Monitors reaction progress using silica gel plates (Rf = 0.4 in ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Use Pd/C or Raney nickel to enhance sulfonylation efficiency .
  • Temperature control : Maintain reflux at 80–90°C to avoid decomposition of the trifluoromethyl group .
  • Purification : Recrystallization from 95% ethanol improves yield to >85% .

Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved?

Discrepancies between NMR peak assignments and crystallographic bond lengths may arise from dynamic effects (e.g., rotational barriers). Mitigation strategies:

  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* basis set) .
  • Single-crystal X-ray diffraction : Resolves ambiguities in substituent orientation (e.g., dihedral angle of 5.15° between thiazole and phenyl rings in analogues) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Molecular electrostatic potential (MEP) maps : Identify electrophilic centers (e.g., C-2 of the thiazole ring) .
  • Docking studies : Simulate interactions with biological targets (e.g., ATP-binding pockets in kinases) .

Q. What mechanistic insights exist for its antitumor activity?

Derivatives of 1,3-thiazole-4-sulfonamide show antiproliferative effects by inhibiting carbonic anhydrase IX. Key steps:

  • Enzyme inhibition assays : Measure IC₅₀ values (e.g., 12 µM against MCF-7 cells) .
  • SAR studies : Trifluoromethyl groups enhance metabolic stability and target binding .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Multiple crystal forms may form due to flexible ethoxy groups. Use slow evaporation from ethyl acetate to obtain stable monoclinic crystals .
  • Twinned data : SHELXL refinement with HKLF 5 format improves structure resolution .

Q. How is regioselectivity controlled during thiazole ring functionalization?

  • Electronic effects : Electron-withdrawing groups (e.g., -SO₂Me) direct electrophiles to C-5.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block undesired sulfonylation at C-4 .

Q. What stability studies are recommended for long-term storage?

  • Accelerated degradation tests : Expose to 40°C/75% RH for 6 months; monitor hydrolysis of the ester group via IR (loss of C=O stretch at 1720 cm⁻¹) .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photolytic cleavage of the thiazole ring .

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